molecular formula C23H30ClNO2 B14471487 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride CAS No. 72468-87-2

2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride

Cat. No.: B14471487
CAS No.: 72468-87-2
M. Wt: 387.9 g/mol
InChI Key: FDTHXZDDNLTORN-WPDLWGESSA-N
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Description

2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride typically involves the reaction of 4-(3-hydroxypiperidino)butanol with stilbene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form the carbon-carbon bonds in the stilbene structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.

    Pterostilbene: Another stilbene derivative with similar biological activities but better bioavailability.

    Piceatannol: A hydroxylated stilbene with potent biological effects.

Uniqueness

2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other stilbenes. Its hydroxypiperidino group, for example, may enhance its solubility and interaction with biological targets.

Properties

CAS No.

72468-87-2

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

1-[4-[2-[(E)-2-phenylethenyl]phenoxy]butyl]piperidin-3-ol;hydrochloride

InChI

InChI=1S/C23H29NO2.ClH/c25-22-12-8-17-24(19-22)16-6-7-18-26-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20;/h1-5,9-11,13-15,22,25H,6-8,12,16-19H2;1H/b15-14+;

InChI Key

FDTHXZDDNLTORN-WPDLWGESSA-N

Isomeric SMILES

C1CC(CN(C1)CCCCOC2=CC=CC=C2/C=C/C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CC(CN(C1)CCCCOC2=CC=CC=C2C=CC3=CC=CC=C3)O.Cl

Origin of Product

United States

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